molecular formula C15H19NO B15230010 2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile

2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile

Cat. No.: B15230010
M. Wt: 229.32 g/mol
InChI Key: UJHNLWXQHBGYDP-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a cyclopentylmethoxy group attached to a benzonitrile core, which also contains two methyl groups at the 4 and 6 positions. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile typically involves the reaction of 4,6-dimethyl-2-hydroxybenzonitrile with cyclopentylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylmethoxy)-4-methylbenzonitrile
  • 2-(Cyclopentylmethoxy)-6-methylbenzonitrile
  • 2-(Cyclopentylmethoxy)-4,6-dichlorobenzonitrile

Uniqueness

2-(Cyclopentylmethoxy)-4,6-dimethylbenzonitrile is unique due to the presence of both cyclopentylmethoxy and dimethyl groups on the benzonitrile core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(cyclopentylmethoxy)-4,6-dimethylbenzonitrile

InChI

InChI=1S/C15H19NO/c1-11-7-12(2)14(9-16)15(8-11)17-10-13-5-3-4-6-13/h7-8,13H,3-6,10H2,1-2H3

InChI Key

UJHNLWXQHBGYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CCCC2)C#N)C

Origin of Product

United States

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